
3,4-Difluoro-5-iodobenzonitrile
Übersicht
Beschreibung
3,4-Difluoro-5-iodobenzonitrile is a useful research compound. Its molecular formula is C7H2F2IN and its molecular weight is 265 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3,4-Difluoro-5-iodobenzonitrile (DFIBN) is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring both fluorine and iodine substituents, may influence its interaction with biological targets, making it a candidate for various therapeutic applications.
- Molecular Formula : C7H3F2I
- Molecular Weight : 253.01 g/mol
- CAS Number : 137553-42-5
Biological Activity
DFIBN exhibits a range of biological activities that can be categorized into several key areas:
1. Anticancer Activity
Research indicates that DFIBN and its derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to DFIBN have been tested against human colon cancer cells (HCT116 and HT29) and demonstrated IC50 values below 4 µM, indicating potent anticancer properties. Notably, some derivatives showed superior potency compared to established chemotherapeutics like 5-fluorouracil (5-FU) .
Compound | Cell Line | IC50 (µM) |
---|---|---|
DFIBN | HCT116 | < 4 |
DFIBN | HT29 | < 4 |
5-FU | HCT116 | > 10 |
The mechanism by which DFIBN exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Studies have shown that DFIBN can activate caspase pathways and lead to mitochondrial membrane depolarization, which are hallmarks of apoptotic cell death .
3. Inhibition of Kinase Activity
DFIBN has been investigated for its ability to inhibit specific kinases involved in cancer progression. For instance, compounds derived from DFIBN have been identified as potent inhibitors of BCR-ABL kinase, particularly against imatinib-resistant mutations . This suggests that DFIBN could play a role in treating resistant forms of chronic myeloid leukemia (CML).
Case Studies
Several studies have focused on the biological activity of DFIBN and its derivatives:
- Study on Anticancer Efficacy : In a study evaluating various derivatives of DFIBN against leukemia cell lines, compounds exhibited GI50 values under 10 nM, showcasing their potential as effective anticancer agents .
- Kinase Inhibition Study : A recent investigation highlighted the ability of DFIBN derivatives to inhibit BCR-ABL kinase with IC50 values significantly lower than those of standard inhibitors like imatinib, suggesting a promising avenue for further drug development .
Pharmacokinetics and Toxicology
Preliminary assessments indicate that DFIBN has favorable pharmacokinetic properties, including high gastrointestinal absorption and permeability across biological membranes. However, further studies are needed to fully elucidate its metabolic profile and potential toxicological effects.
Table: Pharmacokinetic Properties
Property | Value |
---|---|
GI Absorption | High |
Blood-Brain Barrier (BBB) | Yes |
CYP Inhibition | CYP1A2 (Yes) |
Skin Permeation | Log Kp = -6.11 cm/s |
Eigenschaften
IUPAC Name |
3,4-difluoro-5-iodobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F2IN/c8-5-1-4(3-11)2-6(10)7(5)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLCJXOLMCLBDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)I)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F2IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.